7-Fluoropyrrolo[1,2-a]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCMYPCCKGFZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=CC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action Studies for Pyrrolo 1,2 a Quinoxaline Derivatives
Mechanistic Insights from Receptor and Enzyme Interactions
The therapeutic potential of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives is underpinned by their diverse interactions with various biological targets. These interactions, ranging from receptor agonism and antagonism to enzyme inhibition, form the basis of their pharmacological effects. This section delves into the specific molecular mechanisms through which these compounds exert their influence on key proteins involved in cellular signaling and disease pathogenesis.
Pyrrolo[1,2-a]quinoxaline and its related structures have been identified as modulators of the G protein-coupled estrogen receptor 1 (GPER), a key player in estrogen signaling. nih.gov Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses. nih.govnih.gov Its activation triggers a cascade of intracellular signaling events, including the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and the synthesis of phosphatidylinositol 3,4,5-trisphosphate. nih.gov
Certain dihydropyrrolo[1,2-a]quinoxaline derivatives have been characterized as GPER antagonists. nih.gov These compounds were identified through homology modeling and virtual screening, which predicted their ability to bind to the receptor in a manner similar to known G-series antagonists. nih.gov In cellular assays, these GPER antagonists have been shown to induce cell death in GPER-expressing breast cancer cell lines, such as MCF-7 and SKBR3. nih.gov The antiproliferative effects of some 4,5-dihydropyrrolo[1,2-a]quinoxalines have also been observed in GPER-expressing breast cancer cells. unisi.it
The development of selective GPER modulators, such as those based on the pyrrolo[1,2-a]quinoxaline scaffold, is a significant area of research, as GPER signaling has been implicated in a variety of physiological and pathological processes, including cancer progression, cardiovascular function, and metabolic regulation. frontiersin.orgfrontiersin.org
Table 1: Investigated Pyrrolo[1,2-a]quinoxaline Derivatives Targeting GPER
| Compound Type | Mechanism of Action | Biological Effect | Reference |
|---|---|---|---|
| Dihydropyrrolo[1,2-a]quinoxaline | GPER Antagonist | Induction of cell death in GPER-expressing cancer cells | nih.gov |
Akt kinase, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and tumor progression. nih.govsci-hub.se Consequently, it has emerged as a significant target for the development of novel anticancer therapies. A series of substituted pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their potential to inhibit Akt kinase. nih.govnih.gov
These compounds were designed as structural analogues of known quinoxaline (B1680401) and pyrazinone-based Akt inhibitors. nih.govsci-hub.se In vitro studies have demonstrated the antiproliferative activity of these novel pyrrolo[1,2-a]quinoxalines against several human cancer cell lines, including leukemic (K562, U937, HL60) and breast cancer (MCF7) cell lines. nih.govnih.gov Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the pyrrolo[1,2-a]quinoxaline scaffold for their biological activity. For instance, functionalization at the C-4 position with a benzylpiperidinyl fluorobenzimidazole group has been shown to be crucial for the antiproliferative effects. nih.gov
The most promising compounds from these studies have exhibited potent inhibitory activity against cancer cell proliferation, with IC50 values in the low micromolar range, surpassing the activity of reference inhibitors in some cases. nih.govtandfonline.com These findings underscore the potential of the pyrrolo[1,2-a]quinoxaline scaffold as a template for the design of novel and effective Akt kinase inhibitors.
Table 2: Antiproliferative Activity of Representative Pyrrolo[1,2-a]quinoxaline Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1a | K562 | 4.5 | nih.gov, tandfonline.com |
| 1h | U937 | 5 | nih.gov, tandfonline.com |
Sirtuin 6 (Sirt6) is a NAD+-dependent deacetylase that plays a critical role in regulating various cellular processes, including DNA repair, gene expression, and metabolism. nih.gov As such, the modulation of Sirt6 activity has emerged as a promising therapeutic strategy for a range of human diseases. Recent studies have identified a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective activators of Sirt6. nih.govutmb.edunih.gov
These compounds have been shown to enhance the deacetylation activity of Sirt6 in a dose-dependent manner. nih.gov Docking studies have provided insights into the potential binding mode of these activators, suggesting that the protonated nitrogen on the side chain of some derivatives forms a π-cation interaction with Trp188, which stabilizes the compound within an extended binding pocket of the enzyme. nih.govutmb.edu The on-target effects of these Sirt6 activators have been validated through Sirt6-knockdown experiments. nih.govutmb.edu
Furthermore, some of these pyrrolo[1,2-a]quinoxaline-based Sirt6 activators have demonstrated significant biological activity, including the strong repression of LPS-induced proinflammatory cytokine and chemokine production. nih.govutmb.edu Certain derivatives also exhibited potent anti-SARS-CoV-2 activity. nih.govutmb.edu These findings highlight the potential of these compounds as pharmacological tools and as leads for the development of therapeutics against inflammatory diseases, infectious diseases, and cancer. nih.gov
Table 3: Biological Activity of Pyrrolo[1,2-a]quinoxaline-Based Sirt6 Activators
| Compound | Biological Effect | EC50 (µM) | Reference |
|---|
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com Pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective inhibitors of PTP1B, with some compounds exhibiting inhibitory activity in the sub-micromolar range. nih.govresearchgate.net
These inhibitors have been shown to act as insulin mimetics, increasing glucose uptake in cellular models. nih.gov Molecular docking and molecular dynamics simulations suggest that these compounds may bind to an allosteric pocket of PTP1B, specifically the α3/α6/α7 pocket. nih.gov However, enzyme inhibition kinetic studies have yielded inconsistent results, which may be attributed to the tendency of these inhibitors to form stable aggregates. nih.gov
A scaffold-hopping approach, based on the pyrrolo[1,2-a]quinoxaline core, has been employed to design new PTP1B inhibitors with improved properties. nih.gov This computational-driven strategy, which involves varying the pyrrole (B145914) ring of the scaffold, has led to the synthesis of new candidates with predicted and experimentally confirmed PTP1B inhibitory activity. nih.gov The most promising of these new inhibitors have also demonstrated the ability to increase glucose uptake in cell-based assays, further validating their therapeutic potential. nih.gov
Table 4: PTP1B Inhibitory Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
| Derivative Type | IC50 | Biological Effect | Reference |
|---|---|---|---|
| 4-benzyl derivative | 0.24 µM | Most potent inhibitor, increased glucose uptake | nih.gov |
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the discovery of new antitubercular agents with novel mechanisms of action. mdpi.com The enoyl-acyl carrier protein reductase (InhA) is an essential enzyme in the mycobacterial fatty acid synthesis pathway and is a key target for antitubercular drugs. nih.govmdpi.com A series of novel pyrrolo[1,2-a]quinoxaline-based hybrids have been designed and synthesized as potential antitubercular agents. nih.gov
Several of these compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some showing appreciable activity and moderate cytotoxicity. nih.gov Enzyme inhibition assays and molecular docking studies have suggested that InhA is a likely biological target of these active compounds. nih.gov The pyrrolo[1,2-a]quinoxaline scaffold was explored in this context due to its presence in various pharmacologically active compounds. mdpi.com
One of the representative compounds from these studies exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL. nih.gov These findings suggest that pyrrolo[1,2-a]quinoxaline hybrids are a promising class of lead compounds for the development of new antitubercular drugs that act through the inhibition of the InhA enzyme. nih.gov
The 5-HT3 receptor is a ligand-gated ion channel that plays a crucial role in neurotransmission. Modulators of this receptor have therapeutic applications in various central nervous system disorders. A series of novel pyrroloquinoxaline derivatives have been synthesized and identified as high-affinity and selective agonists of the 5-HT3 receptor. nih.gov
These compounds have demonstrated low nanomolar to subnanomolar affinity for the 5-HT3 receptor in radioligand binding assays. nih.gov Functional studies, using a [14C]guanidinium accumulation test in NG108-15 cells, have confirmed that most of these derivatives act as full agonists at the 5-HT3 receptor, while a few have been characterized as partial agonists. nih.gov
Structure-activity relationship studies have delineated the key structural features required for high affinity. nih.gov For example, the 7-OH pyrroloquinoxaline analogue was designed to probe for potential hydrogen bonding interactions within the receptor binding site. nih.gov These studies have identified novel structural leads for the development of potent and selective central 5-HT3 receptor agonists, and preliminary pharmacokinetic data indicate that these compounds can cross the blood-brain barrier. nih.gov
Cellular and Sub-cellular Mechanistic Investigations
Research into pyrrolo[1,2-a]quinoxaline derivatives has revealed their ability to interfere with fundamental cellular processes that are often dysregulated in cancer, such as autophagy, apoptosis, and cell cycle progression.
Autophagy is a cellular degradation and recycling process involving the formation of autophagic vacuoles. While it can promote cell survival under stress, it can also lead to a form of programmed cell death. Some pyrrole-based compounds, including derivatives of the related pyrrolo-1,5-benzoxazepine class, have been found to interfere with autophagic processes in cancer cells. nih.gov Studies on certain pyrrolo-naphthoxazepines, which share a condensed pyrrole core, demonstrated that these agents can act as caspase-3-mediated apoptotic inducers while also interfering with autophagy. nih.gov This suggests that modulation of autophagy may be a component of the anticancer activity of the broader class of pyrrole-containing heterocyclic compounds, although this mechanism is less characterized for the pyrrolo[1,2-a]quinoxaline series specifically.
A primary mechanism through which pyrrolo[1,2-a]quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved by targeting key regulatory proteins in cell survival pathways.
A notable 7-fluoro substituted derivative, known as SC144 (a quinoxalinhydrazide derivative of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline), has been identified as a first-in-class inhibitor of glycoprotein (B1211001) 130 (gp130). selleckchem.comaxonmedchem.com gp130 is a critical co-receptor for the interleukin-6 (IL-6) family of cytokines, and its activation leads to the phosphorylation and activation of the STAT3 (Signal Transducer and Activator of Transcription 3) transcription factor. researchgate.net Activated STAT3 promotes the expression of numerous genes that suppress apoptosis. SC144 abrogates this signaling cascade, leading to the downregulation of key anti-apoptotic proteins regulated by STAT3, including:
Bcl-2
Bcl-xL
Survivin selleckchem.com
By reducing the levels of these protective proteins, SC144 effectively lowers the threshold for apoptosis, inducing cell death in cancer cells. selleckchem.com Other derivatives of the pyrrolo[1,2-a]quinoxaline scaffold have been shown to function as inhibitors of crucial survival kinases like AKT and protein kinase CK2, whose inhibition is also a well-established route to inducing apoptosis. researchgate.netepa.gov
In addition to inducing apoptosis, pyrrolo[1,2-a]quinoxaline derivatives disrupt the cancer cell cycle, preventing proliferation. Several compounds in this class have been shown to cause cell cycle arrest, particularly at the G0/G1 phase. nih.gov
The 7-fluoro derivative SC144 contributes to cell cycle arrest through the same gp130/STAT3 inhibition mechanism that triggers apoptosis. One of the key downstream targets of STAT3 is Cyclin D1, a protein essential for the progression of cells from the G1 phase to the S phase of the cell cycle. selleckchem.com By inhibiting the gp130/STAT3 axis, SC144 treatment leads to the downregulation of Cyclin D1, resulting in a schedule-dependent block in the cell cycle. selleckchem.com This prevents cancer cells from replicating their DNA and dividing.
Similarly, other pyrrolo[1,2-a]quinoxaline derivatives that activate the enzyme Sirtuin 6 (Sirt6) have been found to inhibit the proliferation of cancer cells through Sirt6-mediated cell cycle arrest. nih.gov
Table 1: Effects of Pyrrolo[1,2-a]quinoxaline Derivatives on Cell Cycle Distribution
This table is representative of data reported for derivatives of this class. Specific values are illustrative.
| Compound | Cell Line | Concentration | Phase | % of Cells |
|---|---|---|---|---|
| Control | MCF-7 Breast Cancer | 0 µM | G1 | 55% |
| S | 30% | |||
| G2/M | 15% | |||
| Derivative A | MCF-7 Breast Cancer | 1 µM | G1 | 75% |
| S | 15% | |||
| G2/M | 10% |
Influence of the Fluorine Atom on Biological Mechanisms
The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific molecular interactions. In the context of 7-Fluoropyrrolo[1,2-a]quinoxaline, the fluorine atom plays a significant role in its biological activity.
The specific biological activity of the 7-fluoro derivative SC144 is rooted in its ability to be recognized by and bind to the gp130 receptor. axonmedchem.comrndsystems.com Research indicates that SC144 specifically targets gp130, inducing its phosphorylation at serine 782 (S782) and subsequent inactivation. selleckchem.comfrontiersin.org The potent electronegativity and small size of the fluorine atom at the 7-position of the quinoxaline ring are critical for this molecular recognition. These properties influence the electron distribution across the heterocyclic core, modulating the non-covalent interactions (such as dipole-dipole or hydrophobic interactions) that govern the compound's binding affinity for the specific pocket within the gp130 protein.
Studies on other halogenated pyrrolo[1,2-a]quinoxalines further highlight the importance of substitution in this region. For instance, analogues bearing chlorine atoms at the C7 and/or C8 positions have been found to be potent and selective inhibitors of another key therapeutic target, Protein Tyrosine Phosphatase 1B (PTP1B). modechem.com This demonstrates that the electronic and steric properties of a halogen at this position are key determinants of target specificity and binding affinity.
The binding of this compound (as the derivative SC144) to gp130 has a profound impact on the receptor's conformational state and its ability to bind to other proteins. The initial binding event triggers phosphorylation and deglycosylation of gp130. selleckchem.comaxonmedchem.com This change in post-translational modification induces a conformational shift in the receptor, leading to its inactivation and downregulation from the cell surface. selleckchem.com
This altered conformation directly impacts target binding by abrogating the recruitment and subsequent phosphorylation of STAT3. selleckchem.comrndsystems.com The inactivation of the receptor prevents the formation of the functional signaling complex, effectively blocking the entire downstream pathway. Furthermore, docking studies on other pyrrolo[1,2-a]quinoxaline derivatives targeting different enzymes, such as Sirt6, have shown how specific interactions can stabilize the compound within a binding pocket. For example, one derivative was shown to form a π-cation interaction with a tryptophan residue (Trp188), anchoring it within the target site. nih.gov It is plausible that the 7-fluoro group in SC144 similarly contributes to a stable and high-affinity binding orientation within gp130, which is necessary to induce the conformational changes that inactivate the protein.
Structure Activity Relationship Sar and Structural Biology of 7 Fluoropyrrolo 1,2 a Quinoxaline
Systematic SAR Studies on the Pyrrolo[1,2-a]quinoxaline (B1220188) Core
SAR studies are fundamental to understanding how chemical structure translates to biological function. For the pyrrolo[1,2-a]quinoxaline series, researchers have systematically modified the core at the pyrrole (B145914) and quinoxaline (B1680401) rings, explored the unique contribution of the 7-fluoro substituent, and analyzed the impact of various linkers and peripheral groups.
Modifications to both the pyrrole (A-ring) and quinoxaline (C-ring) portions of the scaffold have profound effects on biological potency. Studies on derivatives targeting protein tyrosine phosphatase 1B (PTP1B) revealed that substitutions at positions C1-C4 and/or C7-C8 are well-tolerated, leading to inhibitors in the low- to sub-micromolar range. nih.gov For instance, a 4-benzyl derivative was identified as a highly potent PTP1B inhibitor with an IC₅₀ of 0.24 μM. nih.gov
In the context of anticancer activity, a series of substituted pyrrolo[1,2-a]quinoxalines were evaluated for their ability to inhibit the proliferation of human leukemia and breast cancer cell lines. nih.gov The position and nature of substituents were critical for activity. One of the most promising compounds from this series, substituted at the pyrrole ring, demonstrated an IC₅₀ of 4.5 μM against the K562 cell line. nih.gov Another derivative showed activity against U937 and MCF7 cell lines with IC₅₀ values of 5 μM and 8 μM, respectively. nih.gov
Further SAR exploration in the development of Sirt6 activators showed that substitutions on the quinoxaline ring system were crucial. nih.gov While keeping the core tricyclic ring intact, the introduction of a methyl group at position 8 (8-CH₃) or a methoxy (B1213986) group (8-OCH₃) maintained potent activity. nih.gov Conversely, a general SAR analysis of anticancer quinoxalines indicated that introducing an electron-withdrawing nitro group at the C7 position can decrease activity, highlighting the sensitivity of this position to electronic effects. mdpi.com
| Compound Series | Target/Activity | Position of Substitution | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|---|
| Pyrrolo[1,2-a]quinoxalines | PTP1B Inhibition | C4 | Benzyl | Most potent inhibitor (IC₅₀ = 0.24 μM) | nih.gov |
| Pyrrolo[1,2-a]quinoxalines | Antiproliferative (K562) | R¹ (Pyrrole ring) | Unspecified | Potent activity (IC₅₀ = 4.5 μM) | nih.gov |
| Pyrrolo[1,2-a]quinoxalines | Sirt6 Activation | C8 | -CH₃ / -OCH₃ | Maintained potent activity | nih.gov |
| Anticancer Quinoxalines | Antiproliferative | C7 | -NO₂ | Decreased activity | mdpi.com |
| Pyrrolo[1,2-a]quinoxalines | PTP1B Inhibition | C7 and/or C8 | Chlorine | Maintained potency and improved selectivity | nih.gov |
The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance pharmacological properties. acs.org In the pyrrolo[1,2-a]quinoxaline series, the presence of a fluorine atom at the 7-position is a key feature in several biologically active derivatives. For example, N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide, a derivative of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline, demonstrates excellent potency against a panel of human cancer cell lines. glpbio.com
The benefits of fluorine substitution are multifaceted. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa and the molecule's ability to participate in hydrogen bonding or other electrostatic interactions within a biological target. acs.org Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. acs.org While direct comparative studies detailing the superiority of 7-fluoro over other halogens in this specific scaffold are limited in the provided sources, the activity of 7-chloro analogs in PTP1B inhibition suggests that halogen substitution at this position is a viable strategy for maintaining potency and enhancing selectivity. nih.gov The unique properties of fluorine, including its small size and ability to form favorable orthogonal multipolar interactions, often provide advantages over other halogens.
In the development of Sirt6 activators, a series of derivatives were synthesized with a piperazine (B1678402) linker attached to the quinoxaline ring. nih.gov Attaching additional heterocycles, such as 3-hydroxyazetidine or other piperazine-based groups, via a two-carbon linker to this primary piperazine yielded compounds with excellent activating activity on Sirt6. nih.gov This indicates that the linker serves to position the peripheral moiety in a favorable region of the protein's binding pocket.
Similarly, a series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and found to be dual inhibitors of drug efflux pumps in Candida albicans. rsc.org In another study, a pyrroloquinoxaline skeleton embedded with a pyrazinylhydrazide moiety displayed significant in vivo efficacy in mouse xenograft models, underscoring the importance of the appended group. unisi.it The synthesis of a derivative bearing a 1,3,8-triazaspiro[4.5]decan-4-one group via a methylphenyl linker also resulted in a compound with interesting cytotoxic potential against several human leukemia cell lines. researchgate.net
| Core Scaffold | Linker | Peripheral Moiety | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| Pyrrolo[1,2-a]quinoxaline | Piperazine + Two-carbon chain | 3-Hydroxyazetidine | Sirt6 Activation | Potent activity (5.26-fold activation at 100 μM) | nih.gov |
| Pyrrolo[1,2-a]quinoxaline | Piperazine | Various substituted aryl/heterocyclyl groups | Candida albicans efflux pump inhibition | 23 out of 29 compounds were dual inhibitors of CaCdr1p and CaMdr1p | rsc.org |
| Pyrrolo[1,2-a]quinoxaline | Pyrazinylhydrazide | Pyrazine | Anticancer (in vivo) | Significant efficacy in mice xenograft models | unisi.it |
| Pyrrolo[1,2-a]quinoxaline | Methylphenyl | 1,3,8-triazaspiro[4.5]decan-4-one | Antileukemic | Interesting cytotoxic potential | researchgate.net |
Structural Biology Approaches to Elucidate Receptor/Enzyme Interactions
To complement experimental SAR data, computational methods such as molecular docking and molecular dynamics simulations provide atomic-level insights into how these ligands interact with their biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For the pyrrolo[1,2-a]quinoxaline scaffold, docking studies have been instrumental in postulating binding modes and explaining observed biological activities.
In a study of PTP1B inhibitors, molecular docking simulations supported a putative binding mode where the compounds bind to an allosteric pocket formed by the α3, α6, and α7 helices, rather than the active site. nih.gov This allosteric binding is a desirable feature as it can lead to greater selectivity over other phosphatases. For Sirt6 activators, docking studies suggested that the protonated nitrogen on the piperazine side chain of a potent derivative forms a crucial π-cation interaction with the amino acid residue Trp188, which helps to stabilize the compound within an extended binding pocket. nih.gov Other docking studies on this scaffold have explored interactions with targets such as the breast cancer-related VEGFR2 and EGFR, as well as the bacterial DNA gyrase protein. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a deeper understanding of the stability and dynamics of a ligand-receptor complex.
MD simulations have been used to validate the stability of docked pyrrolo[1,2-a]quinoxaline derivatives. For pyrroloquinoxalinones targeting VEGFR2 and EGFR, 50-nanosecond MD simulations confirmed the stability of the ligand-protein interactions predicted by docking. researchgate.net In the study of PTP1B inhibitors, MD simulations were also employed to support the proposed allosteric binding mode. nih.gov Similarly, in the development of novel kinase inhibitors, MD simulations of promising candidates showed that the complexes reached a stable equilibrium, with root-mean-square deviation (RMSD) values plateauing around 0.3 nm, indicating that the ligands formed stable complexes with the target protein during the simulation. researchgate.net These computational approaches are invaluable for rationalizing SAR data and guiding the future design of next-generation inhibitors.
Identification of Key Interacting Residues in Binding Pockets
The biological activity of 7-fluoropyrrolo[1,2-a]quinoxaline and its analogues is intrinsically linked to their specific interactions within the binding pockets of their target proteins. Molecular docking and structural biology studies have been instrumental in identifying the key amino acid residues that stabilize these compounds, providing a rationale for their mechanism of action.
Sirtuin 6 (Sirt6): For derivatives of pyrrolo[1,2-a]quinoxaline that act as Sirt6 activators, molecular docking studies have pinpointed Tryptophan 188 (Trp188) as a critical interacting residue. mdpi.combohrium.comnih.govutmb.edu In one study, the protonated nitrogen on a functional hydrophilic side chain of a potent analogue (compound 38) was shown to form a π-cation interaction with the aromatic ring of Trp188. mdpi.combohrium.comnih.gov This interaction is crucial for stabilizing the compound within an extended binding pocket of the enzyme, highlighting a key component of the structure-activity relationship for this class of Sirt6 activators. mdpi.comutmb.edu
Protein Tyrosine Phosphatase 1B (PTP1B): In the case of PTP1B inhibition, analogues of this compound are proposed to bind not at the active site, but at a distinct allosteric site. researchgate.net This allosteric cavity is described as a tunnel delimited by the α-helices 3, 6, and 7 (α3/α6/α7) in the C-terminal region of the enzyme. mdpi.comresearchgate.net Molecular docking and molecular dynamics simulations consistently support this binding mode. researchgate.net The shape and aromatic nature of the pyrrolo[1,2-a]quinoxaline scaffold fit well within this allosteric tunnel. researchgate.net This binding mode is significant because targeting allosteric sites can lead to greater selectivity over other phosphatases, a major challenge in designing PTP1B inhibitors due to the highly conserved nature of the active site. grafiati.com
Computational Chemistry for Structure-Activity Landscape Exploration
Computational chemistry serves as a powerful tool to navigate the complex structure-activity landscape of this compound analogues. Techniques such as QSAR, pharmacophore modeling, and virtual screening have been pivotal in rationalizing biological activity and guiding the design of new, more potent compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoxaline-based scaffolds, including the pyrrolo[1,2-a]quinoxaline system, both 2D and 3D-QSAR models have been developed to guide the synthesis of compounds with enhanced therapeutic properties.
For antimalarial applications, a three-dimensional QSAR (3D-QSAR) model was developed for ferrocenic pyrrolo[1,2-a]quinoxaline derivatives. researchgate.netresearchgate.net This model demonstrated robust statistical reliability and predictive power, as detailed in the table below.
| 3D-QSAR Model Parameters | Value | Significance |
| R² (Training Set) | 0.9446 | Indicates a strong correlation between the predicted and observed activities for the compounds used to build the model. researchgate.netresearchgate.net |
| Q² (Predictive Power) | 0.6409 | Shows good internal predictive ability of the model. researchgate.netresearchgate.net |
| F-value | High | A high F-test value signifies that the model is statistically significant. researchgate.netresearchgate.net |
| RMSE (Root Mean Square Error) | 0.2779 | A low RMSE value indicates a small deviation between predicted and actual values, suggesting high accuracy. researchgate.netresearchgate.net |
| Pearson-R | Outstanding | Indicates a very strong linear correlation for the test set. researchgate.netresearchgate.net |
These models provide critical insights into how specific structural modifications influence biological activity, allowing for the virtual design of more effective agents before undertaking their chemical synthesis. mdpi.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The pyrrolo[1,2-a]quinoxaline core is itself considered a valuable pharmacophore, or privileged scaffold, in medicinal chemistry due to its wide range of biological activities. mdpi.commdpi.com
This approach is often coupled with virtual screening, a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. In a notable study aimed at discovering new inhibitors for Mycobacterium tuberculosis DNA gyrase B, a virtual screening of over 20,000 natural products was performed. nih.govnih.gov Using a consensus score from multiple docking programs, a pyrrolo[1,2-a]quinazoline derivative, ZINC000040309506, was identified as the most promising hit, demonstrating the power of virtual screening to filter vast chemical spaces for promising lead compounds. nih.govnih.govresearchgate.net Subsequent optimization of this hit led to analogues with even better binding energy and stability. nih.govnih.gov
Photophysical Properties and Advanced Applications of Pyrrolo 1,2 a Quinoxaline Fluorophores
Role of Fluorine in Modulating Photophysical Behavior
Electronic Effects of Fluorine on Excited States
The introduction of a fluorine atom onto an aromatic system like pyrrolo[1,2-a]quinoxaline (B1220188) is generally expected to influence its electronic properties due to fluorine's high electronegativity. This typically leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. However, specific experimental or computational data detailing the precise electronic effects on the excited states of 7-Fluoropyrrolo[1,2-a]quinoxaline are not documented in the available literature. Studies on other fluorinated heterocyclic compounds show that such substitutions can modulate intramolecular charge transfer (ICT) characteristics, which are crucial to the behavior of the excited state, but direct evidence for the 7-fluoro derivative is absent.
Influence on Radiative and Nonradiative Pathways
The rates of radiative (fluorescence) and nonradiative decay are critical in determining a fluorophore's quantum yield and lifetime. Fluorine substitution can impact these pathways; for instance, it can alter molecular rigidity and affect vibrational relaxation, a common nonradiative pathway. A detailed study on various substituted pyrrolo[1,2-a]quinoxalines (not including the 7-fluoro derivative) showed that the nonradiative decay rate was lowest in the unsubstituted parent compound due to the lack of molecular rotors. nih.gov While it can be hypothesized that a single fluorine atom at the 7-position might not drastically increase nonradiative decay compared to bulkier substituents, specific data on the radiative (k_r) and nonradiative (k_nr) rates for this compound are not available.
Advanced Research Applications
Despite the potential of the pyrrolo[1,2-a]quinoxaline scaffold, dedicated research on the 7-fluoro isomer for advanced applications appears to be limited.
Application in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))
The pyrrolo[1,2-a]quinoxaline scaffold has been mentioned in the context of phosphorescent OLEDs. nih.gov The general quinoxaline (B1680401) structure is known to be a strong electron-accepting unit, making it a promising component for organic electronic materials. case.edumdpi.com However, there is no specific research demonstrating the fabrication or testing of OLED devices using this compound as an emitter or host material.
Integration into Organic Photovoltaic Cells (e.g., Narrow Bandgap Polymers)
Quinoxaline-based polymers, particularly those with a two-dimensional donor-acceptor structure, have been investigated for use in organic photovoltaic cells. case.edu The inclusion of fluorine atoms in these quinoxaline-based polymers has been shown to affect their photovoltaic properties. researchgate.net For instance, a polymer incorporating a fluorinated quinoxaline unit achieved a power conversion efficiency of 7.48%. researchgate.net Nevertheless, these studies focus on complex polymeric systems, and there is no information available regarding the specific use or performance of the standalone this compound molecule in organic solar cells.
Chemical Sensing Applications (e.g., Ion Detection)
Quinoxaline derivatives are known to act as fluorescent sensors for various analytes. researchgate.net For example, a thiophene-based pyrrolo[1,2-a]quinoxaline derivative was developed as a highly selective fluorescent "turn-off" sensor for sodium ions, with a detection limit in the nanomolar range. researchgate.net This indicates the potential of the core structure for sensing applications. However, no studies have been published that specifically investigate or utilize this compound for the detection of ions or other chemical species.
In-depth Analysis of Reactive Oxygen Species Generation by Pyrrolo[1,2-a]quinoxaline Fluorophores
While the broader class of pyrrolo[1,2-a]quinoxaline fluorophores has been a subject of interest for their photophysical properties and potential applications in bioimaging and as photosensitizers, specific research on the reactive oxygen species (ROS) generation capabilities of This compound is not available in the public domain based on current scientific literature.
Studies on related, non-fluorinated pyrrolo[1,2-a]quinoxaline derivatives have indicated that these compounds can indeed generate ROS upon photoirradiation. This process is of significant interest for applications in photodynamic therapy (PDT), where photosensitizers are used to produce ROS to induce localized cell death in tumors. The general mechanism involves the photosensitizer absorbing light and transferring the energy to molecular oxygen, converting it into highly reactive singlet oxygen or other ROS.
However, the introduction of a fluorine atom at the 7-position of the pyrrolo[1,2-a]quinoxaline core can significantly alter the molecule's electronic and photophysical properties. The high electronegativity of fluorine can influence the energy levels of the molecule's frontier orbitals, which in turn affects the efficiency of intersystem crossing to the triplet state—a critical step for Type II photosensitization that leads to singlet oxygen generation.
Without specific experimental data for this compound, any discussion on its ROS generation would be purely speculative. Detailed research, including quantum yield measurements of singlet oxygen production and in vitro studies using ROS-sensitive probes, would be necessary to elucidate the photosensitizing potential of this specific compound.
Emerging Research Directions and Future Perspectives
Novel Biological Targets and Therapeutic Areas
The unique structure of pyrrolo[1,2-a]quinoxaline (B1220188) has been identified as a promising framework for developing treatments for infectious diseases and metabolic conditions. The versatility of this heterocyclic system allows for modifications that can target specific enzymes and proteins involved in various disease pathways. nih.govnih.gov
The rise of multidrug-resistant (MDR) fungal infections, particularly those caused by Candida albicans, presents a significant global health challenge. nih.gov Research into the pyrrolo[1,2-a]quinoxaline scaffold has identified its potential to inhibit the efflux pumps that confer drug resistance in fungi. These pumps, such as CaCdr1p and CaMdr1p, actively remove antifungal drugs from the fungal cell, rendering treatments ineffective.
In one study, a series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for their ability to inhibit these transporters in C. albicans. The findings indicated that several compounds behaved as substrates for the transporters. nih.gov Notably, two specific derivatives demonstrated a synergistic effect when used in combination with the common antifungal drug fluconazole, suggesting they can act as chemosensitizers that restore the efficacy of existing drugs against resistant strains. nih.gov
In the search for effective treatments for COVID-19, the pyrrolo[1,2-a]quinoxaline scaffold has emerged as a candidate for inhibiting the SARS-CoV-2 virus. nih.gov Research has focused on two primary mechanisms: direct inhibition of viral enzymes and modulation of the host's cellular response to infection.
One area of investigation involves the inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.gov Through in silico docking studies, a derivative known as 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline was identified as a potential inhibitor of the Mpro active site. nih.gov Another approach has focused on activating Sirtuin 6 (Sirt6), a host enzyme involved in regulating inflammation and cellular stress. A series of novel pyrrolo[1,2-a]quinoxaline derivatives were developed as potent Sirt6 activators. One of these compounds significantly suppressed SARS-CoV-2 infection with an EC50 value of 9.3 μM and also repressed the production of inflammatory cytokines. nih.gov
Tuberculosis (TB) remains a major cause of mortality worldwide, and the development of new drugs is critical to combat drug-resistant strains. bohrium.com The pyrrolo[1,2-a]quinoxaline scaffold has shown significant promise in the development of novel antitubercular agents. nih.govnih.gov
Studies have shown that substitutions on the quinoxaline (B1680401) ring are crucial for activity. Specifically, incorporating an electron-withdrawing group, such as a fluorine atom at the 7-position, can enhance antitubercular efficacy. mdpi.com Various derivatives have been synthesized and evaluated, demonstrating potent activity against Mycobacterium tuberculosis H37Rv. Molecular docking studies suggest that these compounds may act by inhibiting InhA, a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov
| Compound Series | Key Findings | Potential Target | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoxaline Hybrids | Compound 12g showed a Minimum Inhibitory Concentration (MIC) of 5 μg/mL. | InhA | nih.gov |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | Compounds 3d and 3e demonstrated a MIC of 6.25 µM. | Not specified | nih.gov |
| Quinoxaline-2-carboxamide 1,4-di-N-oxides | A 7-fluoro substituted derivative was among the most active compounds. | Not specified | mdpi.com |
Protein tyrosine phosphatase 1B (PTP1B) is a validated therapeutic target for type 2 diabetes and obesity because it negatively regulates insulin (B600854) signaling. nih.govnih.gov Inhibiting this enzyme can enhance insulin sensitivity. Pyrrolo[1,2-a]quinoxalines have been identified as potent and selective inhibitors of PTP1B. nih.gov
Research has shown that derivatives substituted at various positions can achieve low- to sub-micromolar inhibition. nih.gov For instance, a 4-benzyl derivative was found to be the most potent inhibitor with an IC50 of 0.24 μM. nih.gov Importantly, these compounds act as insulin mimetics, increasing glucose uptake in cells. nih.govnih.gov Analogues bearing chlorine atoms at the C7 and C8 positions maintained potency and exhibited good selectivity over the related T-cell protein tyrosine phosphatase (TCPTP). nih.gov Further studies on related structures, such as 4,5-dihydropyrrolo[1,2-a]quinoxalines, also showed significant PTP1B inhibition with IC50 values ranging from 0.25 to 1.90 μM. nih.gov
| Compound Series | Activity (IC50) | Mechanism | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoxalines | 0.24 μM (for 4-benzyl derivative) | PTP1B Inhibition, Insulin Mimetic | nih.gov |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | 0.25 - 1.90 μM | PTP1B Inhibition, Enhanced Glucose Uptake | nih.gov |
Advanced Synthetic Strategies for Enhanced Complexity and Specificity
To fully exploit the therapeutic potential of the pyrrolo[1,2-a]quinoxaline scaffold, chemists are developing more sophisticated synthetic methods. These strategies aim to create derivatives with greater structural complexity and stereochemical control, which are often essential for improving biological activity and specificity.
Many biological targets are chiral, meaning they interact differently with the left- and right-handed forms (enantiomers) of a drug molecule. Therefore, the ability to synthesize a single, specific enantiomer of a chiral compound is highly desirable. Asymmetric synthesis provides a direct route to these enantiomerically pure molecules.
An efficient method has been developed for the asymmetric synthesis of chiral 4,5-dihydropyrrolo[1,2-a]quinoxalines. researchgate.net This approach utilizes a Pictet-Spengler-type reaction between 2-(1H-pyrrol-1-yl)anilines and various aldehydes. The key to the method's success is the use of a chiral boron Lewis acid catalyst, formed from B(OMe)3 and (R)-BINOL. This catalytic system enables the production of structurally diverse chiral products in good to excellent yields and high enantiomeric excess (ee). researchgate.net This strategy represents a significant step toward creating highly specific and potent therapeutic agents based on the pyrrolo[1,2-a]quinoxaline framework.
Flow Chemistry and Continuous Manufacturing Approaches
The synthesis of complex heterocyclic compounds like 7-fluoropyrrolo[1,2-a]quinoxaline is often characterized by multi-step processes that can be time-consuming and challenging to scale up. Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch production, providing enhanced control over reaction parameters, improved safety, and greater efficiency.
The application of flow chemistry to the synthesis of nitrogen heterocycles is a burgeoning field. For instance, multi-step flow synthesis of quinoxaline derivatives has been successfully demonstrated, showcasing the potential for safer and more efficient production. uc.pt Microreactor technology, a key component of flow chemistry, has been employed for the fluorination of pyrimidine (B1678525) derivatives, highlighting its utility in handling potentially hazardous reagents and improving reaction control. google.com
For this compound, a continuous flow process could involve the sequential introduction of reagents into a microreactor system, allowing for precise temperature and pressure control at each step of the synthesis. This could lead to higher yields, reduced reaction times, and minimized byproduct formation. The translation of batch syntheses, such as the Pictet-Spengler reaction used for the pyrrolo[1,2-a]quinoxaline core, into a continuous flow setup is a promising area for future research. unisi.it The development of such a process would not only facilitate laboratory-scale synthesis but also pave the way for industrial-scale production of this valuable scaffold.
Exploration of New C-H Activation and Functionalization Methods
Direct C-H activation and functionalization represent a powerful strategy for the late-stage modification of complex molecules, offering an atom-economical alternative to traditional cross-coupling reactions. The pyrrolo[1,2-a]quinoxaline core is rich in C-H bonds, and significant research has been dedicated to their selective functionalization. nih.gov
A variety of methods for the C-H functionalization of the parent pyrrolo[1,2-a]quinoxaline scaffold have been developed, including:
Metal-catalyzed reactions: Palladium, copper, and silver catalysts have been employed for direct C-H arylation, amination, and amidation. nih.gov
Metal-free reactions: Iodine-catalyzed and N-chlorosuccinimide (NCS)-promoted reactions have been used for thiocyanation and selenocyanation. nih.gov
Electrochemical methods: An iodine-mediated electrochemical C(sp3)–H cyclization has been developed for the synthesis of functionalized quinoxalines. rsc.org
Future research will likely focus on expanding the repertoire of C-H functionalization reactions for the this compound scaffold. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-H bonds throughout the molecule, potentially enabling new regioselectivities. The exploration of novel catalytic systems, including photoredox catalysis, could unlock new transformations and provide access to a wider range of functionalized derivatives. The development of methods for the direct introduction of the fluorine atom at the 7-position via C-H activation would be a particularly significant advancement.
Interdisciplinary Approaches
The full potential of this compound can be realized through the convergence of multiple scientific disciplines. Integrated strategies that combine computational modeling, advanced materials science, and sophisticated bioconjugation techniques will be instrumental in driving innovation.
Integration of Computational and Experimental Design
The synergy between computational modeling and experimental synthesis is a powerful engine for the discovery of new molecules with tailored properties. A combined experimental and computational study on the photophysical properties of pyrrolo[1,2-a]quinoxaline derivatives has already demonstrated the value of this approach. nih.govacs.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectral properties of these molecules, guiding the design of new derivatives with optimized characteristics.
For this compound, computational methods can be used to:
Model the interaction of the molecule with biological targets, aiding in the design of potent and selective inhibitors or activators. nih.gov
Simulate spectroscopic properties to aid in the characterization of new compounds.
This integrated approach allows for a more rational and efficient design process, reducing the number of trial-and-error experiments and accelerating the discovery of new functional molecules.
Materials Science Applications Beyond Optoelectronics
While quinoxaline derivatives are well-known for their applications in optoelectronic materials, the unique properties of this compound suggest potential for a broader range of materials science applications. The introduction of a fluorine atom can enhance properties such as thermal stability, and the pyrrolo[1,2-a]quinoxaline core possesses inherent electronic and photophysical characteristics that can be harnessed for various functions.
Potential non-optoelectronic applications include:
Sensors: The fluorescence of the pyrrolo[1,2-a]quinoxaline core can be sensitive to the presence of specific analytes. The development of chemosensors for the detection of metal ions or other small molecules is a promising area of research.
Catalysis: The nitrogen atoms in the quinoxaline ring system can act as coordination sites for metal catalysts. Pyrrolo[1,2-a]quinoxaline-based ligands could find applications in various catalytic transformations.
Biomaterials: Pyrrolo[1,2-a]quinoxaline derivatives have shown potential as antiproliferative agents. unisi.it Further exploration of their biological activities could lead to the development of new therapeutic agents or functionalized biomaterials. For instance, their ability to act as Sirt6 activators opens avenues for their investigation in age-related diseases and inflammation. nih.govnih.gov
Bioconjugation Strategies for Targeted Delivery
The development of targeted drug delivery systems is a major goal in medicinal chemistry, aiming to increase the efficacy of therapeutic agents while minimizing off-target side effects. Bioconjugation, the covalent linking of a drug molecule to a targeting moiety such as an antibody or a peptide, is a key strategy for achieving this.
Fluorinated heterocycles are of great interest in drug discovery, as the inclusion of fluorine can enhance metabolic stability and binding affinity. nih.gov While specific bioconjugation strategies for this compound have not yet been reported, general methods for the bioconjugation of small molecules can be adapted for this purpose.
Future research in this area could involve:
Introduction of functional handles: The synthesis of this compound derivatives bearing reactive functional groups (e.g., alkynes, azides, or activated esters) that are suitable for click chemistry or other bioconjugation reactions.
Conjugation to targeting ligands: The attachment of these functionalized derivatives to ligands that recognize specific cell surface receptors overexpressed on cancer cells or other diseased tissues. A dual-targeted delivery system using nanoparticles coated with specific ligands has shown promise for cancer therapy. nih.gov
Development of theranostic agents: The combination of the therapeutic properties of this compound with an imaging agent to create a single molecule that can be used for both diagnosis and therapy.
By leveraging these interdisciplinary approaches, researchers can unlock the full potential of this compound and develop a new generation of advanced materials and therapeutic agents.
Conclusion
Summary of Key Research Advancements in 7-Fluoropyrrolo[1,2-a]quinoxaline
Research into this compound has led to significant progress, particularly in the development of novel synthetic methods and the discovery of promising biological activities.
Synthetic Methodologies: A notable advancement in the synthesis of derivatives of this scaffold is the development of an iron-catalyzed method. An FeCl3-catalyzed reaction between 1-(2-aminophenyl)pyrroles and cyclic ethers has been shown to produce functionalized pyrrolo[1,2-a]quinoxalines. rsc.orgrsc.org This process involves the functionalization of C(sp3)-H bonds and the construction of new C-C and C-N bonds, offering a straightforward route to compounds like 3-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)propan-1-ol. rsc.org This method is valued for its use of an inexpensive and readily available iron catalyst. rsc.org
Medicinal Chemistry and Biological Activities: The this compound core is a component of several molecules with significant therapeutic potential.
Anticancer Activity: Derivatives have been identified with potent anticancer properties. For instance, N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide, a derivative of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline, has demonstrated considerable potency against a variety of human cancer cell lines. glpbio.com
Sirtuin 6 (Sirt6) Activation: A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6, an enzyme implicated in cellular processes like energy metabolism, DNA repair, and inflammation. nih.govnih.gov The activation of Sirt6 is a promising therapeutic strategy for a range of human diseases. nih.gov Certain derivatives have shown the ability to strongly suppress the production of pro-inflammatory cytokines and have also exhibited significant activity against SARS-CoV-2 infection. nih.govnih.gov
Antifungal Research: The broader class of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives has been investigated for their ability to inhibit drug efflux pumps in Candida albicans, a common cause of fungal infections in humans. nih.gov This suggests a potential avenue for developing 7-fluoro analogs as chemosensitizing agents to overcome antifungal drug resistance. nih.gov
Table 1: Investigated Derivatives of this compound and their Biological Significance
| Derivative Name | Therapeutic Area | Key Finding | Reference(s) |
|---|---|---|---|
| 3-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)propan-1-ol | Synthesis | Synthesized via an efficient iron-catalyzed reaction. | rsc.org |
| N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide | Oncology | Shows excellent potency against a panel of human cancer cell lines. | glpbio.com |
| N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide hydrochloride | P-gp Inhibition | Investigated as a potential P-glycoprotein inhibitor. | lab-chemicals.com |
Challenges and Opportunities in the Field
Despite the progress, the exploration of this compound is not without its challenges and corresponding opportunities.
Challenges:
Regioselective Synthesis: A primary challenge is the development of highly regioselective synthetic methods. While general syntheses for the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold exist, achieving specific substitutions, such as the fluorine at the 7-position, can be complex and may require multi-step procedures or result in isomeric mixtures that are difficult to separate. umich.eduumich.edu
Limited Scope of Studies: Much of the existing research focuses on the broader class of pyrrolo[1,2-a]quinoxalines. researchgate.netresearchgate.net Studies dedicated exclusively to the 7-fluoro analogue and its unique properties are less common, leading to a fragmented understanding of its specific structure-activity relationships (SAR).
Mechanism of Action: For many of the reported biological activities, the precise molecular mechanism of action is not fully elucidated. A deeper understanding is necessary to optimize the therapeutic potential and design next-generation compounds.
Opportunities:
Exploration of Photophysical Properties: The parent pyrrolo[1,2-a]quinoxaline core has been studied for its interesting photophysical properties, including environmental responsiveness and potential for aggregation-induced emission (AIE). nih.gov There is a significant opportunity to investigate how the 7-fluoro substituent impacts these properties, potentially leading to new applications in bioimaging, fluorescent probes, or organic light-emitting diodes (OLEDs). researchgate.netnih.gov
Expansion of Therapeutic Applications: The demonstrated activities in oncology and inflammation open doors to explore the potential of this compound derivatives in other disease areas. Given the diverse roles of targets like Sirt6, investigations into metabolic disorders, neurodegenerative diseases, and aging could be fruitful. nih.gov
Development of Novel Catalytic Systems: The success of iron-catalyzed synthesis points to the opportunity for discovering other novel, efficient, and green catalytic systems (e.g., using copper, palladium, or rhodium) to construct and functionalize the this compound scaffold. researchgate.netresearchgate.net
Future Outlook for Academic Contributions
The future of academic research on this compound is bright, with several promising avenues for exploration.
Advanced Synthetic Strategies: Academic labs are well-positioned to develop more atom-economical and stereoselective synthetic routes. This includes C-H activation strategies for direct functionalization of the pre-formed scaffold, which would be a powerful tool for rapidly creating libraries of derivatives for biological screening. researchgate.net
Comprehensive Structure-Activity Relationship (SAR) Studies: There is a clear need for systematic studies that correlate the structural features of this compound derivatives with their biological activities. By synthesizing and testing a range of analogues with varied substituents, researchers can build detailed SAR models to guide the rational design of more potent and selective compounds.
Computational and Mechanistic Studies: In-depth computational modeling and experimental mechanistic studies will be crucial. Docking studies have already provided insights into how these compounds bind to targets like Sirt6. nih.gov Expanding these efforts can help predict binding affinities, understand resistance mechanisms, and elucidate downstream signaling pathways.
Probing New Biological Frontiers: Future academic work should aim to identify new biological targets for this scaffold. Unbiased screening approaches could reveal unexpected therapeutic opportunities. Furthermore, investigating the role of these compounds as chemical probes to study biological processes, particularly in the context of their potential fluorescence, presents an exciting frontier. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
